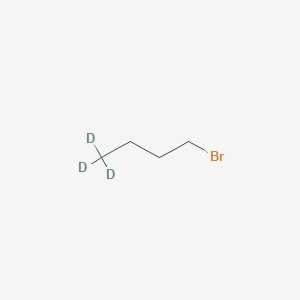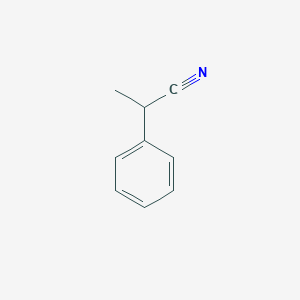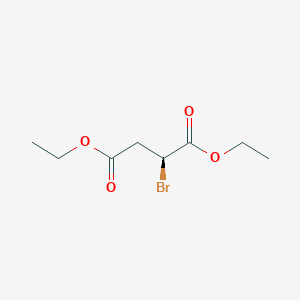
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C8H13BrO4. It is also known as diethyl (2S)-bromosuccinate. This compound is widely used in scientific research and has various applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is not fully understood. However, it is believed to act as an electrophilic reagent in organic synthesis. It can react with various nucleophiles such as alcohols, amines, and thiols to form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). However, it is not intended for use in drug formulations and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) in lab experiments is its high reactivity towards various nucleophiles. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its toxicity. It should be handled with care and appropriate safety measures should be taken.
Direcciones Futuras
There are many potential future directions for research involving butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). One area of interest is the development of new synthetic methods using this compound as a key reagent. Another potential direction is the synthesis of new compounds with biological activity using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) can be achieved through the reaction of diethyl succinate with bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other important compounds such as alpha-bromo esters, alpha-hydroxy esters, and alpha-amino esters.
Propiedades
Número CAS |
158705-99-8 |
|---|---|
Nombre del producto |
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) |
Fórmula molecular |
C8H13BrO4 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
diethyl (2S)-2-bromobutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
RUIJMAUNJVDAEE-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)Br |
SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)Br |
Sinónimos |
Butanedioic acid, bromo-, diethyl ester, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
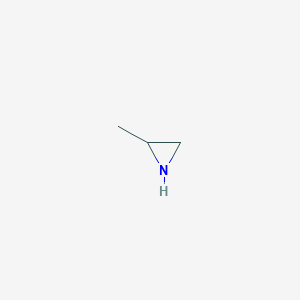
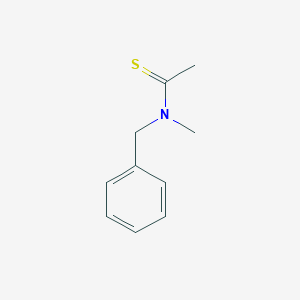
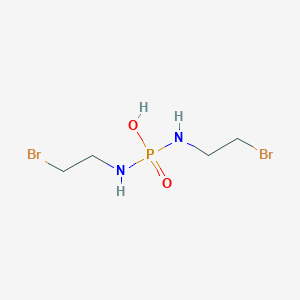
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
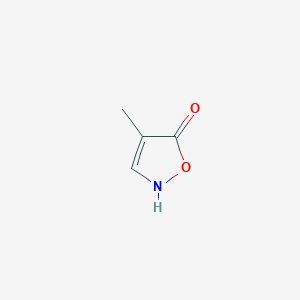
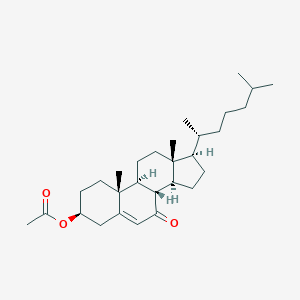
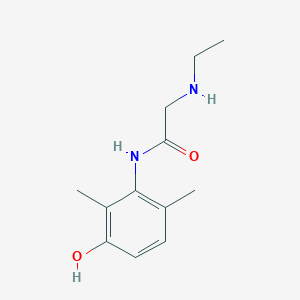
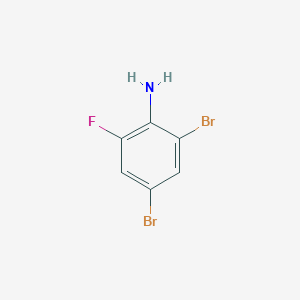
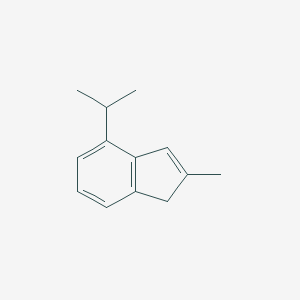
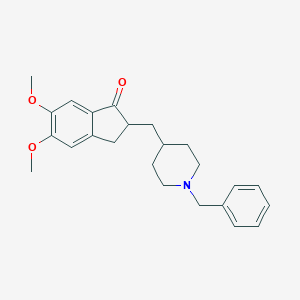
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
